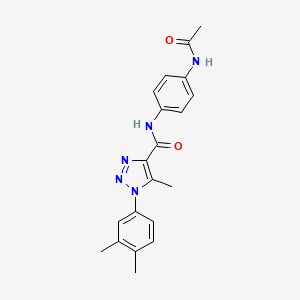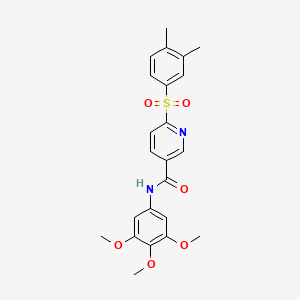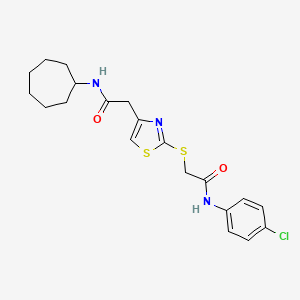![molecular formula C10H12O3S B2603060 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid CAS No. 123392-37-0](/img/structure/B2603060.png)
2-[(4-Methoxyphenyl)sulfanyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Methoxyphenyl)sulfanyl]propanoic acid is a chemical compound with the molecular formula C10H12O3S . It has a molecular weight of 212.27 .
Molecular Structure Analysis
The molecular structure of this compound consists of a propanoic acid moiety attached to a 4-methoxyphenyl group via a sulfur atom . The InChI code for this compound is 1S/C10H12O3S/c1-7(10(11)12)14-9-5-3-8(13-2)4-6-9/h3-7H,1-2H3,(H,11,12) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current literature.Applications De Recherche Scientifique
Potential Antileukotrienic Agents
Jampílek et al. (2004) synthesized compounds closely related to 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid as potential antileukotrienic drugs, highlighting their applications in medical research, particularly for conditions like asthma and allergies. Special catalytic conditions were utilized for the synthesis, and the compounds showed some level of antiplatelet activity, indicating their potential in preventing blood clots (Jampílek et al., 2004).
Catalysis and Organic Synthesis
Tayebi et al. (2011) employed a sulfuric acid derivative as a recyclable catalyst for condensation reactions, showcasing the use of sulfur-containing compounds in facilitating chemical transformations. This research demonstrates the utility of such compounds in synthetic chemistry, offering an environmentally friendly option for catalysis (Tayebi et al., 2011).
Proton Exchange Membranes for Fuel Cells
Research by Kim et al. (2008) on sulfonated poly(arylene ether sulfone) copolymers, which include sulfanyl and methoxyphenyl groups, revealed their potential as materials for proton exchange membranes in fuel cells. These materials exhibited good proton conductivity and thermal stability, essential properties for efficient fuel cell operation (Kim et al., 2008).
Corrosion Inhibition
Bouklah et al. (2006) explored the use of a compound structurally related to this compound as a corrosion inhibitor for mild steel in sulfuric acid media. The study highlighted the compound's excellent inhibitory performance, which could be attributed to its adsorption on the metal surface, presenting a practical application in industrial corrosion protection (Bouklah et al., 2006).
Chemiluminescence and Analytical Applications
The study by Watanabe et al. (2010) on the base-induced chemiluminescence of sulfanyl-substituted bicyclic dioxetanes opens up potential applications in analytical chemistry, particularly in sensitive detection methods. These compounds, which include sulfanyl groups, exhibit unique light-emitting properties under specific conditions, useful in bioanalytical assays and chemical sensors (Watanabe et al., 2010).
Safety and Hazards
Mécanisme D'action
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)sulfanylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c1-7(10(11)12)14-9-5-3-8(13-2)4-6-9/h3-7H,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMRFOXHSDWDKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dimethylphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2602977.png)
![2-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]acetamide](/img/structure/B2602978.png)
![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2602979.png)



![2-chloro-N-[2-(dimethylamino)-5-(piperidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B2602983.png)

![2-{[1-[2-(cyclopentylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2602985.png)
![1-(3-Benzyl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine](/img/structure/B2602986.png)

![N-[4-(propan-2-yl)phenyl]-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2602988.png)

![4-[[6-bromo-2-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B2602999.png)